molecular formula C9H18ClN3 B2936250 3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-amine hydrochloride CAS No. 1184994-08-8

3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-amine hydrochloride

Cat. No.: B2936250
CAS No.: 1184994-08-8
M. Wt: 203.71
InChI Key: UBSREWNABWZTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-amine hydrochloride is a chemical compound with the molecular formula C9H17N3·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Mechanism of Action

Target of Action

The primary targets of 2,2-Dimethyl-1-pyrazol-1-ylmethyl-propylamine hydrochloride are currently unknown. This compound is a biochemical used for proteomics research

Mode of Action

It’s known that pyrazole derivatives can bind with a variety of enzymes and receptors in biological systems, showing broad biological activities . The exact interaction of this compound with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Pyrazole and triazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these interactions are subject to ongoing research.

Result of Action

Given its use in proteomics research , it may have effects on protein expression or function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-amine hydrochloride typically involves the reaction of 3,3-dimethylbutan-2-one with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: A similar compound with a triazole ring instead of a pyrazole ring.

    3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine hydrochloride: Another related compound with a pyrrolidine ring.

Uniqueness

3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-amine hydrochloride is unique due to its specific pyrazole ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,3-dimethyl-1-pyrazol-1-ylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.ClH/c1-9(2,3)8(10)7-12-6-4-5-11-12;/h4-6,8H,7,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSREWNABWZTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN1C=CC=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.